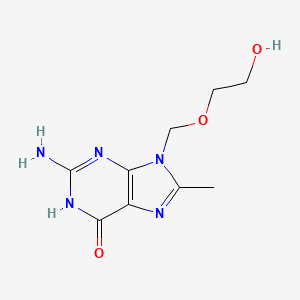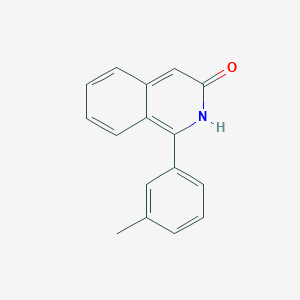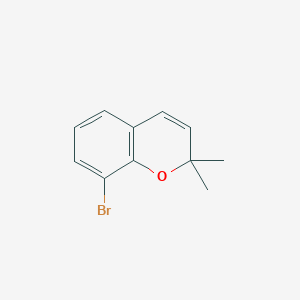
8-Bromo-2,2-dimethyl-2h-chromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2,2-dimethyl-2H-chromene is a chemical compound with the molecular formula C11H11BrO. It belongs to the class of chromenes, which are oxygen-containing heterocycles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,2-dimethyl-2H-chromene typically involves the bromination of 2,2-dimethyl-2H-chromene. One common method is the reaction of 2,2-dimethyl-2H-chromene with bromine in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-2,2-dimethyl-2H-chromene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding chromene oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,2-dimethyl-2H-chromene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of various substituted chromenes depending on the nucleophile used.
Oxidation: Formation of chromene oxides.
Reduction: Formation of 2,2-dimethyl-2H-chromene.
Wissenschaftliche Forschungsanwendungen
8-Bromo-2,2-dimethyl-2H-chromene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antifungal and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fungal infections and cancer.
Industry: Used in the development of new materials with specific properties, such as optical and electronic materials
Wirkmechanismus
The mechanism of action of 8-Bromo-2,2-dimethyl-2H-chromene involves its interaction with specific molecular targets. For example, its antifungal activity is believed to be due to its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-2H-chromene: Lacks the bromine substituent but shares the same chromene core.
8-Hydroxy-2,2-dimethyl-2H-chromene: Contains a hydroxyl group instead of a bromine atom.
8-Cyano-2,2-dimethyl-2H-chromene: Contains a cyano group instead of a bromine atom
Uniqueness
8-Bromo-2,2-dimethyl-2H-chromene is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
264264-94-0 |
|---|---|
Molekularformel |
C11H11BrO |
Molekulargewicht |
239.11 g/mol |
IUPAC-Name |
8-bromo-2,2-dimethylchromene |
InChI |
InChI=1S/C11H11BrO/c1-11(2)7-6-8-4-3-5-9(12)10(8)13-11/h3-7H,1-2H3 |
InChI-Schlüssel |
BHBVJKGKZPTALF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC2=C(O1)C(=CC=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate](/img/structure/B11872827.png)
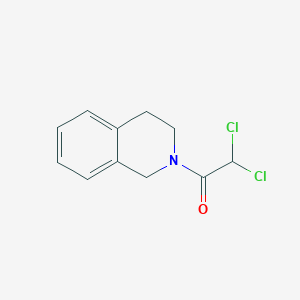
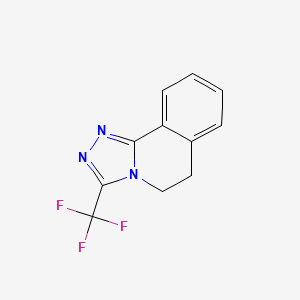
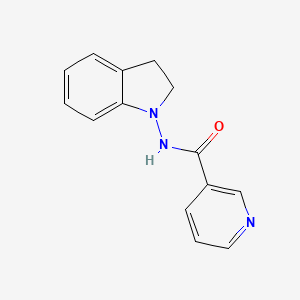
![6-(Tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B11872845.png)

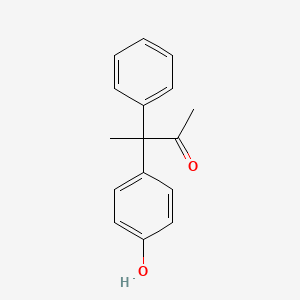
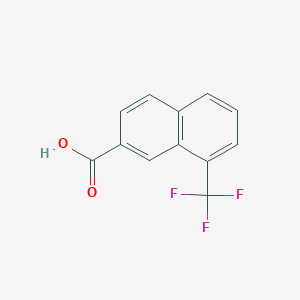

![2-(Pyridin-3-yl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11872884.png)
